molecular formula C18H16N2O4S B069804 Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- CAS No. 168127-36-4

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-

Cat. No. B069804
CAS RN: 168127-36-4
M. Wt: 356.4 g/mol
InChI Key: MZMWLGNMFMWALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-, also known as AG-014699, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. AG-014699 has shown promise in preclinical studies as a potential cancer therapy.

Mechanism of Action

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- works by inhibiting the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, accumulation of DNA damage, and induction of apoptosis. In preclinical models, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is its specificity for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation is that Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is not selective for a specific PARP isoform, which could complicate interpretation of results. Additionally, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has poor solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-. One area of interest is the development of more selective PARP inhibitors, which could improve the specificity and efficacy of PARP inhibition in cancer therapy. Additionally, there is interest in exploring the use of PARP inhibitors in combination with immunotherapy, as well as in identifying biomarkers that could predict response to PARP inhibition. Finally, there is ongoing research into the mechanisms of resistance to PARP inhibitors, which could inform the development of strategies to overcome resistance and improve patient outcomes.

Synthesis Methods

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is synthesized using a multi-step process, starting with the reaction of 4-aminophenol with 4-methoxybenzoyl chloride to form 4-methoxyphenyl 4-aminophenyl ether. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-(2-chloroethoxy)phenol to form Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-.

Scientific Research Applications

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been extensively studied in preclinical models of cancer. It has been shown to be effective in both monotherapy and combination therapy settings, and has demonstrated activity against a range of tumor types, including breast, ovarian, and pancreatic cancer. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

properties

CAS RN

168127-36-4

Product Name

Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid

InChI

InChI=1S/C18H16N2O4S/c1-23-14-8-4-13(5-9-14)19-18-20-16(11-25-18)12-2-6-15(7-3-12)24-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)

InChI Key

MZMWLGNMFMWALC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O

Other CAS RN

168127-36-4

synonyms

2-[4-[2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid

Origin of Product

United States

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